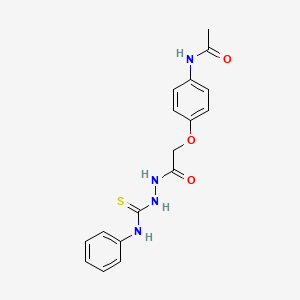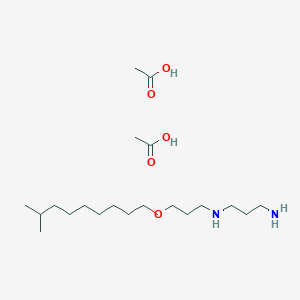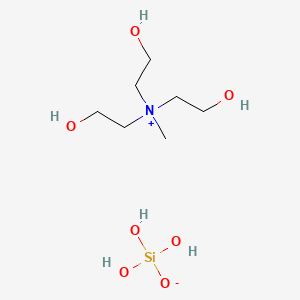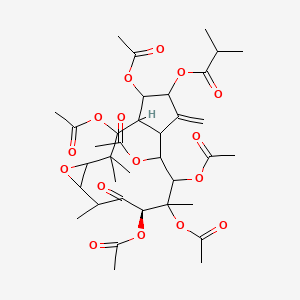
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an acetic acid moiety linked to a phenoxy group, an acetylamino group, and a phenylamino thioxomethyl hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the phenoxy acetic acid derivative. This can be achieved by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The resulting phenoxy acetic acid is then subjected to further reactions to introduce the acetylamino and phenylamino thioxomethyl hydrazide groups.
The phenylamino thioxomethyl hydrazide group is typically introduced through a condensation reaction involving phenylhydrazine and a thioxomethylating agent such as carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, the compound’s hydrazide group may interact with cellular components, affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar phenoxy and acetic acid moieties.
Acetylamino phenoxy derivatives: Compounds with similar acetylamino and phenoxy groups but different substituents.
Phenylamino thioxomethyl hydrazides: Compounds with similar phenylamino and thioxomethyl hydrazide groups but different core structures.
Uniqueness
The presence of both acetylamino and phenylamino thioxomethyl hydrazide groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
151392-08-4 |
|---|---|
Fórmula molecular |
C17H18N4O3S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)18-14-7-9-15(10-8-14)24-11-16(23)20-21-17(25)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,20,23)(H2,19,21,25) |
Clave InChI |
HXYFMYUMYLMHDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















